molecular formula C6H7ClO2 B2686900 4-Chlorobut-2-yn-1-yl acetate CAS No. 34452-25-0

4-Chlorobut-2-yn-1-yl acetate

Cat. No.: B2686900
CAS No.: 34452-25-0
M. Wt: 146.57
InChI Key: HRWWMYRTNPCIQO-UHFFFAOYSA-N
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Description

4-Chlorobut-2-yn-1-yl acetate is an organic compound with the molecular formula C6H7ClO2. It is a derivative of butynyl acetate, where a chlorine atom is substituted at the fourth position of the butynyl chain. This compound is known for its reactivity due to the presence of both an acetylene group and a chlorine atom, making it a valuable intermediate in organic synthesis .

Scientific Research Applications

4-Chlorobut-2-yn-1-yl acetate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chlorobut-2-yn-1-yl acetate can be synthesized through various methods. One common method involves the reaction of 4-chlorobut-2-yne-1-ol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds as follows:

4-Chlorobut-2-yne-1-ol+Acetic anhydride4-Chlorobut-2-yn-1-yl acetate+Acetic acid\text{4-Chlorobut-2-yne-1-ol} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} 4-Chlorobut-2-yne-1-ol+Acetic anhydride→4-Chlorobut-2-yn-1-yl acetate+Acetic acid

The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting material .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chlorobut-2-yn-1-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-chlorobut-2-yn-1-yl acetate involves its reactivity towards nucleophiles and electrophiles. The acetylene group can participate in cycloaddition reactions, while the chlorine atom can undergo nucleophilic substitution. These reactions enable the compound to modify biological molecules and materials, making it useful in various applications .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromobut-2-yn-1-yl acetate
  • 4-Iodobut-2-yn-1-yl acetate
  • 4-Chlorobut-2-yn-1-ol

Uniqueness

4-Chlorobut-2-yn-1-yl acetate is unique due to the presence of both an acetylene group and a chlorine atom, which confer distinct reactivity patterns. Compared to its bromine and iodine analogs, the chlorine derivative is more cost-effective and readily available. Additionally, the acetate group provides a convenient handle for further functionalization .

Properties

IUPAC Name

4-chlorobut-2-ynyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClO2/c1-6(8)9-5-3-2-4-7/h4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWWMYRTNPCIQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC#CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34452-25-0
Record name 4-chlorobut-2-yn-1-yl acetate
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